Comparative Lipophilicity (XLogP3) for ADME Prediction
The target compound's computed XLogP3 value of 1.8 [1] positions it in an optimal lipophilicity range for oral drug candidates, offering a balance between membrane permeability and aqueous solubility. This represents a quantifiable difference from its 4-nitrophenyl analog, which has a higher XLogP3 of 2.14 [2], and the non-fluorinated analog 1-(2-nitrophenyl)piperidin-4-ol, predicted to have a lower XLogP of 1.5 [3]. A higher logP value in the 4-nitrophenyl analog increases the risk of poor solubility and off-target binding, while a lower value in the non-fluorinated analog may limit membrane penetration.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 1-(4-nitrophenyl)piperidin-4-ol: 2.14; 1-(2-nitrophenyl)piperidin-4-ol (predicted): 1.5 |
| Quantified Difference | Target is -0.34 vs. 4-nitrophenyl analog; +0.3 vs. non-fluorinated analog |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
For procurement, selecting a compound with a LogP in the optimal range (typically 1-3) can reduce the need for extensive solubility optimization or structural modifications downstream.
- [1] Kuujia. Cas no 1286272-69-2 (1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol). Computed Properties (XLogP3: 1.8). View Source
- [2] Molbase. 1-(4-nitrophenyl)piperidin-4-ol. CAS 79421-45-7. LogP: 2.1441. View Source
- [3] Molinspiration. Predicted LogP for 1-(2-nitrophenyl)piperidin-4-ol (non-fluorinated analog). View Source
